N-acetylglycinate

Descripción

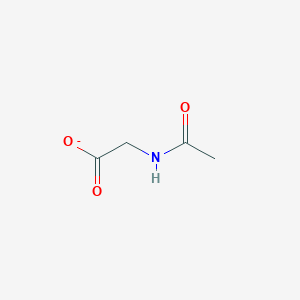

Structure

3D Structure

Propiedades

Fórmula molecular |

C4H6NO3- |

|---|---|

Peso molecular |

116.10 g/mol |

Nombre IUPAC |

2-acetamidoacetate |

InChI |

InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)/p-1 |

Clave InChI |

OKJIRPAQVSHGFK-UHFFFAOYSA-M |

SMILES |

CC(=O)NCC(=O)[O-] |

SMILES canónico |

CC(=O)NCC(=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of N Acetylglycinate

Established Synthetic Pathways and Mechanisms

The production of N-acetylglycine via amidocarbonylation has been a subject of extensive research, leading to the development of efficient catalytic systems and optimized reaction conditions. google.comscribd.com This pathway involves the reaction of an aldehyde, an amide, and carbon monoxide, catalyzed by a transition metal complex. wiley-vch.de

Amidocarbonylation Reactions for N-Acetylglycine Productionscribd.comgoogle.com

The core of N-acetylglycine synthesis through this method lies in the cobalt-catalyzed amidocarbonylation of paraformaldehyde and acetamide (B32628). google.comgoogle.com This reaction represents a powerful tool for the construction of N-acyl-α-amino acids. wiley-vch.de

The fundamental reactants for the synthesis of N-acetylglycine via amidocarbonylation are paraformaldehyde, acetamide, and carbon monoxide. google.com Paraformaldehyde serves as the aldehyde source, while acetamide provides the amide functionality. Carbon monoxide is incorporated to form the carboxyl group of the resulting amino acid derivative. To achieve high selectivity towards N-acetylglycine, the reaction mixture should contain at least the stoichiometric amounts of these reactants. google.com An excess of carbon monoxide is often desirable. google.com The reaction is typically conducted in a carbon monoxide-rich atmosphere, with the presence of some hydrogen gas being beneficial for maximizing the activity of the cobalt catalyst. google.com

(CH₂O)n + CH₃CONH₂ + CO → CH₃CONHCH₂COOH

This process involves the cobalt-catalyzed carbonylation of an adduct formed between the aldehyde and acetamide. google.com

Cobalt-containing compounds, particularly dicobalt octacarbonyl (Co₂(CO)₈), are the most commonly employed catalysts for the amidocarbonylation reaction to produce N-acetylglycine. google.comgoogle.com However, a significant challenge in this process is the tendency of the highly polar N-acetylglycine product to chelate with the cobalt catalyst, leading to its deactivation and difficult separation. google.comgoogle.com

To overcome this issue, research has focused on modifying the cobalt catalyst with various ligands. scribd.comgoogle.com The addition of specific ligands can stabilize the catalyst, improve selectivity, and facilitate catalyst recovery. scribd.comdokumen.pub The effectiveness of a ligand is believed to depend on the strength of its complex with cobalt and the amount used. google.com The ideal ligand should form a complex with cobalt that is stronger than the complex formed with the N-acetylglycine product, without deactivating the catalyst. google.com

Basic phosphines, such as tributylphosphine (B147548) (PBu₃), have been shown to enable the reaction to proceed under lower pressure conditions. scribd.comdokumen.pub

The efficiency and selectivity of the cobalt-catalyzed amidocarbonylation for N-acetylglycine synthesis can be significantly enhanced by the use of promoters. google.comgoogle.com Key classes of promoters include sulfoxides, dinitriles, and trialkylphosphines. google.comgoogle.com

Sulfoxide (B87167) and Dinitrile Promoters: The presence of sulfoxide or dinitrile compounds as ligands is crucial for achieving high yields of N-acetylglycine and good cobalt recovery. google.com Dinitriles such as adiponitrile, succinonitrile (B93025), and glutaronitrile (B146979) have been identified as effective promoters. google.com The addition of diphenyl sulfoxide (Ph₂SO) or succinonitrile has been reported to improve selectivity and aid in catalyst recovery. scribd.comdokumen.pub These promoters help to keep the active cobalt catalyst in the solvent medium and facilitate its release from the solid N-acetylglycine-metal complex. google.com

Trialkylphosphine Promoters: Trialkylphosphine ligands, such as tri-n-butylphosphine, are notable for their ability to activate the cobalt catalyst system at lower carbon monoxide pressures, often below 1000 psi (7 MPa). google.com This allows the reaction to be carried out more efficiently under milder conditions. google.com

The selection of a suitable promoter is critical for optimizing the synthesis process. The table below summarizes the impact of different promoters on the synthesis of N-acetylglycine.

| Promoter Type | Example(s) | Key Effects | Reference(s) |

| Dinitrile | Succinonitrile, Adiponitrile, Glutaronitrile | High yield of N-acetylglycine, Good cobalt recovery, Improved selectivity | google.comscribd.comdokumen.pub |

| Sulfoxide | Diphenyl sulfoxide (Ph₂SO) | Improved selectivity, Facilitated catalyst recovery | google.comscribd.comdokumen.pub |

| Trialkylphosphine | Tri-n-butylphosphine | Activation at low pressure, Efficient reaction at < 1000 psi | google.com |

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of N-acetylglycine. Key parameters that are manipulated include temperature, pressure, and solvent.

Temperature: The reaction temperature for amidocarbonylation typically ranges from 50°C to 180°C, with a preferred range of 80°C to 150°C. google.com The amidocarbonylation of an aldehyde-acetamide adduct occurs at relatively mild temperatures (around 120°C) compared to other cobalt-catalyzed reactions like hydroformylation. google.comgoogle.com

Pressure: The pressure for the reaction can vary from 1000 psi to 4000 psi or higher. google.com Higher selectivities are often obtained at moderate pressures, in the range of 1000 to 3500 psi. google.com The use of trialkylphosphine promoters can significantly lower the required pressure to less than 1000 psi. google.com

Solvent: The reaction is generally conducted in polar, inert solvents. google.com Suitable solvents include esters like methyl acetate (B1210297) and ethyl acetate, ethers such as p-dioxane and tetrahydrofuran, and tertiary amides like dimethylformamide. google.com The choice of solvent can influence the solubility of the reactants and catalyst, thereby affecting the reaction rate and product separation.

The following table presents a summary of optimized reaction conditions from a specific study.

| Parameter | Condition | Outcome | Reference |

| Catalyst | Dicobalt octacarbonyl | - | google.com |

| Promoter | Succinonitrile | - | google.com |

| Reactants | Paraformaldehyde, Acetamide, CO/H₂ (3:1) | - | google.com |

| Solvent | Ethyl acetate | - | google.com |

| Pressure | 2400 psi | - | google.com |

| Temperature | 120°C | - | google.com |

| Time | 2 hours | - | google.com |

| N-acetylglycine Yield | 78% | High yield | google.com |

| Bisamidal Byproduct Yield | 0% | High selectivity | google.com |

| Cobalt Recovery | 76% | Good recovery | google.com |

The relative selectivity between N-acetylglycine and bisamidal can be influenced by the reaction conditions and the catalytic system employed. google.com For instance, in one experiment without a promoter, the molar ratio of N-acetylglycine to bisamidal was 77 to 23. google.com However, through careful optimization, such as the use of a succinonitrile promoter, the formation of the bisamidal byproduct can be completely suppressed, leading to a 0% yield of the byproduct and a high yield of N-acetylglycine. google.com

Control strategies to minimize byproduct formation primarily revolve around the optimization of the catalytic system and reaction parameters as detailed in the previous sections. The use of specific promoters, like succinonitrile, has proven to be a highly effective strategy for achieving high selectivity towards N-acetylglycine. google.com

General Acylation Reactions of Glycine (B1666218)

The most conventional and widely practiced method for synthesizing N-acetylglycine is through the direct acylation of glycine. This reaction involves the introduction of an acetyl group onto the nitrogen atom of the glycine molecule. A common and effective laboratory-scale method involves treating an aqueous solution of glycine with acetic anhydride (B1165640). orgsyn.org The reaction proceeds readily, often becoming hot, and upon cooling, the N-acetylglycine product crystallizes out of the solution. orgsyn.org

The process can be summarized as follows:

Glycine is dissolved in water.

Acetic anhydride is added to the stirred solution.

The reaction is typically exothermic.

N-acetylglycine is isolated by crystallization and filtration.

This method is advantageous due to its simplicity and the use of readily available reagents. Yields for this procedure are typically high, often reported in the range of 89–92%. orgsyn.org Variations of this approach include the use of ketene (B1206846) or acetyl chloride, though acetic anhydride in an aqueous medium remains a preferred route for its efficiency. orgsyn.org Industrial synthesis has also been explored through amidocarbonylation, reacting paraformaldehyde with acetamide and carbon monoxide in the presence of a cobalt-containing catalyst. google.com

| Acylation Method | Acylating Agent | Solvent/Medium | Typical Yield | Reference |

| Direct Acylation | Acetic Anhydride | Water | 89-92% | orgsyn.org |

| Amidocarbonylation | Acetamide / Carbon Monoxide | Ethyl Acetate | 78-81% | google.com |

Green Chemistry Approaches to N-Acetylglycinate Synthesis

In response to the growing demand for sustainable chemical processes, significant research has been directed toward developing green synthetic routes to this compound. These methods aim to utilize renewable resources and environmentally benign catalytic systems, moving away from traditional approaches that may rely on toxic reagents like hydrogen cyanide in Strecker reactions. rsc.orgrsc.org

A prominent green strategy involves the use of chitin, the second most abundant biopolymer on Earth, as a starting material. rsc.orgresearchgate.netresearchgate.net Chitin, found in crustacean shells and fungal cell walls, is a polymer of N-acetyl-D-glucosamine (NAG). rsc.orgnih.gov The inherent nitrogen-containing acetyl group in NAG makes it an ideal renewable precursor for this compound, aligning with the principles of a "shell biorefinery". rsc.org The conversion of NAG to this compound leverages the existing molecular framework, providing a sustainable alternative to fossil fuel-based chemical production. researchgate.net This pathway avoids the use of external nitrogen sources by utilizing the nitrogen already present in the biomass. researchgate.net

A key aspect of green synthesis is the use of heterogeneous catalysts, which are in a different phase from the reactants and can be easily separated and reused. cademix.orgsavemyexams.com Research has demonstrated the one-pot synthesis of this compound from NAG in water using a synergistic combination of heterogeneous catalysts, specifically Magnesium Oxide (MgO) and Silver(I) Oxide (Ag₂O). rsc.orgrsc.org This system achieved a 29% yield under mild conditions in an aqueous medium. rsc.orgrsc.org

Another approach utilizes a Ruthenium-on-carbon (Ru/C) catalyst. acs.orgacs.org This process involves two steps:

Conversion of NAG to N-acetylmonoethanolamine (AMEA) via a retro-aldol reaction and subsequent hydrogenation. acs.orgacs.org

Oxidation of AMEA to N-acetylglycine using the same Ru/C catalyst under an oxygen atmosphere. acs.orgacs.org

The use of water as a solvent and solid, recyclable catalysts are hallmarks of green chemistry, significantly reducing the environmental impact of the synthesis. rsc.orgcademix.org

| Catalytic System | Precursor | Solvent | Key Conditions | Reported Yield | Reference |

| MgO and Ag₂O | N-Acetyl Glucosamine (NAG) | Water | Mild Conditions | 29% | rsc.orgrsc.org |

| Ru/C | N-Acetyl Glucosamine (NAG) | Aqueous NaHCO₃ | H₂ pressure, then O₂ pressure | 40% (for oxidation step) | acs.orghep.com.cn |

Understanding the reaction mechanism is crucial for optimizing catalytic processes. In the conversion of NAG to this compound, experimental and Density Functional Theory (DFT) studies have identified 2-acetamido acetaldehyde (2-AA) as a key intermediate. rsc.orgrsc.org The proposed pathway suggests that NAG undergoes a retro-aldol reaction, leading to the formation of 2-acetamido acetaldehyde. hep.com.cn This intermediate is then oxidized to form this compound. rsc.org

In the two-step synthesis using a Ru/C catalyst, NAG is first converted to N-acetylmonoethanolamine (AMEA) through the hydrogenation of an intermediate formed via a retro-aldol reaction. acs.orgacs.org This AMEA is then oxidized to N-acetylglycine. acs.orgacs.org Mechanistic studies indicate that this oxidation is not a simple autoxidation but is catalyzed by small hydrous RuO₂ clusters formed on the catalyst surface in the presence of oxygen. acs.orgacs.org

Derivatization Strategies for Functional Materials and Chemical Scaffolds

N-acetylglycine serves not only as a final product but also as a versatile building block for creating more complex molecules and functional materials. Its simple structure, containing both a carboxylic acid and an amide group, allows for a variety of derivatization strategies.

A notable derivatization strategy involves the reaction of the carboxylic acid group of N-acetylglycine to form amide and bis-amide derivatives. These derivatives have been explored as low molecular weight organogelators, which are small molecules capable of self-assembling into supramolecular structures through non-covalent interactions, forming gels in organic solvents. researchgate.net

New N-acetylglycine amides and bis-amides have been synthesized by reacting N-acetylglycine with various isocyanates. researchgate.netjcsp.org.pk This reaction couples the isocyanate group with the carboxylic acid of N-acetylglycine. Examples of isocyanates used in these syntheses include:

Hexamethylene diisocyanate

Bis(4-isocyanatophenyl)methane

Toluene 2,4-diisocyanate

Phenyl isocyanate

2-Naphthyl isocyanate

The resulting amide and bis-amide compounds have been characterized using various spectroscopic methods, and their ability to form organogels has been investigated in different solvents. researchgate.netjcsp.org.pk For instance, the bis-amide derivative formed from the reaction with hexamethylene diisocyanate was found to solidify toluene, demonstrating its potential as a functional material. jcsp.org.pk

| Reactant (Isocyanate) | Resulting Derivative Type | Reference |

| Hexamethylene diisocyanate | Bis-Amide | researchgate.netjcsp.org.pk |

| Bis(4-isocyanatophenyl)methane | Bis-Amide | researchgate.netjcsp.org.pk |

| Toluene 2,4-diisocyanate | Bis-Amide | researchgate.netjcsp.org.pk |

| Phenyl isocyanate | Amide | researchgate.netjcsp.org.pk |

| 2-Naphthyl isocyanate | Amide | researchgate.netjcsp.org.pk |

Supramolecular Assembly Principles and Morphological Studies of this compound

The supramolecular assembly of this compound, the conjugate base of N-acetylglycine, is governed by a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and van der Waals forces. These interactions direct the self-assembly of individual molecules into well-defined, higher-order structures with distinct morphologies. The resulting supramolecular architectures range from crystalline solids and coordination polymers to organogels.

The fundamental principles guiding these assemblies involve the interplay between the functional groups of the this compound molecule: the carboxylate group, the amide linkage, and the acetyl group. The carboxylate group is a key player in forming strong hydrogen bonds and coordinating to metal ions. The amide group acts as both a hydrogen bond donor (N-H) and acceptor (C=O), contributing significantly to the formation of extended networks.

Crystalline Structures and Hydrogen Bonding

In the solid state, N-acetylglycine itself forms a monoclinic crystal system with the space group P21/c. researchgate.netacs.org The molecules are organized into nearly planar layers that are held together by a two-dimensional network of hydrogen bonds. researchgate.net This layered arrangement is a direct consequence of the hydrogen bonding capabilities of the carboxylic acid and amide groups.

A notable example of a supramolecular salt is melaminium this compound dihydrate . This compound crystallizes in the triclinic system (space group P-1) and its stability is significantly influenced by intermolecular hydrogen bonds. researchgate.net The crystal packing is dominated by O-H···O, N-H···N, and N-H···O interactions, which create a robust three-dimensional network. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.642(1) |

| b (Å) | 7.773(2) |

| c (Å) | 15.775(3) |

| α (°) | 77.28(1) |

| β (°) | 84.00(1) |

| γ (°) | 73.43(1) |

| Z | 2 |

Coordination Polymers

This compound readily acts as a ligand in coordination chemistry, forming complexes with a variety of metal ions. The coordination can occur in a monodentate fashion through a terminal carboxyl oxygen or as a bidentate ligand involving both the nitrogen atom and a carboxyl oxygen. researchgate.netarabjchem.org This versatility leads to the formation of coordination polymers with diverse structural motifs and dimensionalities.

For instance, copper(II) complexes of N-acetylglycine have been synthesized and characterized. researchgate.netcdnsciencepub.com In these complexes, the coordination of this compound is primarily through the terminal carboxyl oxygen in a monodentate arrangement. researchgate.net The addition of other ligands, such as amines, can lead to different coordination geometries, including square-planar and square-pyramidal structures. researchgate.netcdnsciencepub.com

Similarly, this compound forms complexes with other divalent metal ions like Mn(II), Ni(II), Cd(II), and Pb(II). arabjchem.org In these instances, it can behave as a bidentate ligand, coordinating through both the nitrogen atom and the terminal carboxyl oxygen. arabjchem.org This chelation results in various geometries, such as tetrahedral for Mn(II) and octahedral for Ni(II) complexes. arabjchem.org

| Metal Ion | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|

| Copper(II) | Monodentate (carboxyl oxygen) | Square-planar, Square-pyramidal | researchgate.netcdnsciencepub.com |

| Manganese(II) | Bidentate (N and carboxyl O) | Tetrahedral | arabjchem.org |

| Nickel(II) | Bidentate (N and carboxyl O) | Octahedral | arabjchem.org |

| Cadmium(II) | Bidentate (N and carboxyl O) | - | arabjchem.org |

| Lead(II) | Bidentate (N and carboxyl O) | Irregular tetrahedral | arabjchem.org |

Organogels and Self-Assembly

Derivatives of N-acetylglycine have been shown to act as low molecular weight organogelators. jcsp.org.pkresearchgate.net The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking (if aromatic moieties are present), and van der Waals forces. jcsp.org.pk For example, reacting N-acetylglycine with various isocyanates produces amide derivatives that can form gels in organic solvents. jcsp.org.pkresearchgate.net

Morphological studies of these organogels, often using scanning electron microscopy (SEM) on the corresponding xerogels, reveal the underlying supramolecular organization. jcsp.org.pkresearchgate.net A common morphology observed is the formation of sheet-like structures that are stacked on top of each other. jcsp.org.pk This lamellar structure is attributed to the formation of extensive hydrogen-bonded networks between the amide and N-acetylglycine moieties. jcsp.org.pk

Biochemical Pathways and Metabolic Intersections of N Acetylglycinate

Endogenous Formation and Regulation

N-acetylglycinate can be formed in the body through two primary routes: the direct acetylation of free glycine (B1666218) and as a product of protein breakdown. hmdb.ca

The principal enzyme responsible for the direct synthesis of this compound is Glycine N-Acyltransferase (GLYAT). mimedb.orgwikipedia.org This mitochondrial enzyme catalyzes the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule to glycine. wikipedia.org While GLYAT is well-known for its role in the detoxification of xenobiotic compounds like benzoic acid by conjugating them with glycine to form hippuric acid, it also facilitates the endogenous production of this compound using acetyl-CoA. wikipedia.orgresearchgate.net This reaction is a key part of the glycine conjugation pathway, which helps to manage the levels of various acyl-CoA molecules. nih.gov

The enzymatic reaction is as follows: Acetyl-CoA + Glycine ⇌ CoA + this compound wikipedia.org

GLYAT is highly expressed in the liver and kidneys. researchgate.net Its activity is crucial for metabolizing both endogenous and foreign organic acids, rendering them more water-soluble for excretion. researchgate.net

This compound is also a product of protein metabolism. A significant portion of human proteins, estimated at over 80%, undergo a modification called N-terminal acetylation. hmdb.cacreative-proteomics.com This process, catalyzed by N-terminal acetyltransferases (NATs), attaches an acetyl group from acetyl-CoA to the alpha-amino group of the first amino acid of a protein as it is being synthesized. creative-proteomics.comwikipedia.org Glycine is one of the small amino acids that can be found at the N-terminus of proteins and is subject to this modification by specific NAT enzymes, such as the NatA complex. hmdb.capathbank.org

This acetylation is a widespread and highly conserved modification in eukaryotes that impacts protein stability, function, and localization. hmdb.cawikipedia.org One of its key roles is to protect proteins from degradation. wikipedia.org By acetylating the N-terminus, the protein can be shielded from being targeted by ubiquitin ligases, which would otherwise mark them for destruction by the proteasome. creative-proteomics.comwikipedia.orgresearchgate.net

When these N-terminally acetylated proteins are eventually broken down through normal cellular turnover, peptides containing an acetylated N-terminal amino acid are released. An enzyme called N-acylpeptide hydrolase can then cleave off the N-acetylated amino acid, releasing compounds like this compound. hmdb.ca

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Location | Function | Substrates | Products |

| Glycine N-Acyltransferase (GLYAT) | Mitochondria | Direct synthesis of N-acylglycines. wikipedia.orgresearchgate.net | Acyl-CoA (e.g., Acetyl-CoA), Glycine. wikipedia.org | N-Acylglycine (e.g., this compound), CoA. wikipedia.org |

| N-terminal Acetyltransferases (NATs) | Ribosome-associated | Co-translational acetylation of protein N-termini. creative-proteomics.comwikipedia.org | Acetyl-CoA, N-terminal amino acid of a nascent polypeptide. creative-proteomics.com | N-terminally acetylated protein, CoA. creative-proteomics.com |

| N-acylpeptide Hydrolase | Cytosol | Releases N-acetylated amino acids from peptides. hmdb.ca | N-acetylated peptides. hmdb.ca | N-acetylated amino acid (e.g., this compound), peptide. hmdb.ca |

Intermediary Metabolism and Pathway Integration

This compound is closely tied to central amino acid metabolic networks, primarily through its relationship with glycine.

Metabolomic studies have shown a direct correlation between levels of this compound and the metabolic pathway involving alanine (B10760859), aspartate, and glutamate (B1630785). rsc.orgrsc.org In a study on weaned rats, an increase in urinary N-acetylglycine was observed alongside elevated levels of alanine and glutamine, indicating a coordinated regulation of these metabolic pathways. rsc.orgrsc.org Glutamate, in particular, is a central hub in amino acid metabolism. It can be produced from α-ketoglutarate, a key intermediate in the TCA cycle, and is a precursor for the synthesis of other amino acids like proline and arginine. nih.gov The transamination of branched-chain amino acids also produces glutamate. mdpi.com Given that this compound metabolism is directly linked to the glycine pool, and glycine metabolism is intertwined with that of glutamate, these pathways are functionally connected.

This compound is an integral component of the broader glycine metabolism network. Glycine itself is a versatile amino acid involved in numerous critical pathways. It is a key component of the antioxidant glutathione (B108866) and serves as a precursor for the synthesis of purines (the building blocks of DNA and RNA), creatine (B1669601) (important for energy storage in muscle), and serine. chalmers.se Research has demonstrated that plasma levels of N-acetylglycine, along with glycine and serine, are correlated with metabolic health indicators. chalmers.se Furthermore, studies have linked genetic variations in the MTHFD2 gene, which is involved in serine-glycine metabolism, with plasma concentrations of N-acetylglycine. nih.gov This highlights the close regulatory and metabolic links between this compound and the central pathways of one-carbon metabolism.

The connection between this compound and the catabolism of branched-chain amino acids (BCAAs: leucine (B10760876), isoleucine, and valine) is primarily indirect, mediated through the intersection of amino acid and acyl-CoA metabolism. The breakdown of BCAAs is a multi-step process that generates specific acyl-CoA intermediates. frontiersin.org For instance, leucine catabolism produces isovaleryl-CoA. frontiersin.org

In conditions where these acyl-CoA intermediates accumulate, such as in the genetic disorder isovaleric acidemia, the body utilizes detoxification pathways. nih.gov The enzyme GLYAT, which synthesizes this compound, can also use other acyl-CoAs as substrates. researchgate.net For example, it conjugates isovaleryl-CoA with glycine to form N-isovalerylglycine, a less toxic compound that can be excreted. nih.gov This demonstrates a functional link: the glycine conjugation system, which produces various N-acylglycines including this compound, serves as an overflow pathway for metabolites generated during BCAA catabolism. acs.org The first step in BCAA catabolism, catalyzed by branched-chain aminotransferase (BCAT), transfers the amino group from a BCAA to α-ketoglutarate, producing glutamate, which further links BCAA breakdown to the glutamate metabolic network. mdpi.commdpi.com

Table 2: Metabolic Intersections of this compound

| Metabolic Pathway | Key Connecting Metabolite(s) | Nature of Interaction |

| Alanine, Aspartate, and Glutamate Metabolism | Glycine, Glutamate, α-ketoglutarate | This compound levels correlate with metabolites in this pathway. rsc.orgrsc.org Glycine and glutamate metabolism are interconnected. |

| Glycine Metabolism Network | Glycine, Serine | This compound is a direct derivative of glycine and is influenced by the serine-glycine one-carbon metabolism network. chalmers.senih.gov |

| Branched-Chain Amino Acid (BCAA) Catabolism | Acyl-CoAs (e.g., Isovaleryl-CoA), Glutamate | The glycine conjugation pathway (via GLYAT) detoxifies excess acyl-CoAs produced from BCAA breakdown. nih.gov BCAA transamination produces glutamate. mdpi.com |

Participation in Choline (B1196258) Metabolism

This compound's involvement in choline metabolism is indicated by studies observing its upregulation alongside other metabolites related to this pathway. In a study involving weaned rats supplemented with probiotics and prebiotics, urinary levels of this compound were significantly elevated. rsc.orgnih.govrsc.org This increase occurred concurrently with the upregulation of other metabolites such as dimethylamine (B145610) and phosphorylcholine, which are directly involved in choline metabolism. rsc.orgnih.govrsc.org These findings suggest that dietary interventions that modulate gut microbiota can influence systemic metabolic processes, including the metabolic pathways of choline. rsc.orgnih.gov Further research highlights that choline-derived metabolites are potential biomarkers for hepatocellular carcinoma (HCC) risk, with this compound showing a strong protective association. researchgate.net Specifically, in patients with cirrhosis, reduced abundance of acyl-cholines and glycerophosphorylcholine-related lysophospholipids were observed in those who developed HCC. researchgate.net

Relationships with Fatty Acid Metabolism and Conjugation

This compound is intricately linked to fatty acid metabolism through its formation via the conjugation of an acetyl group from acetyl-CoA with glycine. nih.gov This process is catalyzed by the enzyme glycine N-acyltransferase (GLYAT). nih.govfrontiersin.org N-acylglycines, including this compound, are formed from the conjugation of various acyl-CoA species with glycine, serving as a detoxification pathway for metabolites. acs.orgamc.nl This includes intermediates from fatty acid oxidation. acs.org The excretion of fatty acids as N-acyl glycine conjugates in urine is an effective method for eliminating excess free fatty acids. acs.org

Alterations in the levels of N-acylglycines can indicate changes in fatty acid β-oxidation. researchgate.net For instance, a decrease in plasma this compound could suggest impaired lipid metabolism. researchgate.net In the context of type 2 diabetes, dysfunction of fatty acid beta-oxidation may lead to decreased levels of medium-chain N-acylglycines like octanoylglycine, while long-chain N-acylglycines accumulate in the plasma. acs.org Furthermore, the enzyme peptidylglycine α-amidating monooxygenase (PAM), which is involved in the amidation of N-fatty acylglycines, shows increased efficiency as the length of the fatty acyl chain increases. uab.edu

Metabolomic Signatures in Altered Physiological States

Metabolic Responses to Dietary Interventions (e.g., Probiotics and Prebiotics)

Dietary interventions with probiotics and prebiotics have been shown to significantly alter the metabolic profile of this compound. In weaned rats, supplementation with a combination of probiotics (Lactobacillus acidophilus and Bifidobacterium lactis) and prebiotics (polysaccharides from Lycium barbarum, Poria cocos, and Lentinan) led to a significant increase in urinary this compound. rsc.orgnih.govrsc.org This suggests that such synbiotic supplementation can regulate systemic metabolic processes, including amino acid and lipid metabolism. rsc.orgnih.gov

Studies in newborn mice have also demonstrated the impact of probiotics on amino acid metabolism. Oral feeding of Limosilactobacillus reuteri resulted in the upregulation of several N-acetylated amino acids in plasma, indicating that probiotics can influence the acetylation of amino acids. nih.gov These N-acetylated amino acids, including N-acetylglycine, could serve as potential biomarkers. nih.gov The fermentation of dietary fiber by colonic bacteria produces short-chain fatty acids like acetate (B1210297), a precursor for the acetyl group in N-acetylglycine, further linking gut microbiota activity influenced by prebiotics to this compound levels. nih.gov

Biomarker Potential in Models of Metabolic Dysregulation

This compound has emerged as a potential biomarker in various models of metabolic dysregulation. In studies on obesity, an inverse relationship between serum N-acetylglycine and body mass index has been reported. researchgate.net Metabolomic studies have identified N-acetylglycine as a biomarker associated with fat loss. nih.govfrontiersin.org Its levels have been found to be protective against body fat accumulation. frontiersin.org

In the context of diabetic kidney disease, urinary levels of acyl-glycines have been found to correlate with changes in albuminuria and disease progression in type 1 diabetes patients. nih.gov Furthermore, in patients with GLUT1 deficiency syndrome treated with a ketogenic diet, this compound was identified as a potential biomarker, with elevated levels observed in both plasma and urine. researchgate.netplos.org In chronic liver disease, downregulated levels of N-acetylglycine have been observed in patients with severe fibrosis. wjgnet.com Conversely, in a study on nonalcoholic fatty liver disease (NAFLD), treatment with combined metabolic activators led to increased plasma levels of N-acetylglycine. medrxiv.orgnih.gov

Associations with Hepatic Metabolic Adaptation and NAD+/GSH Pathways

N-acetylglycine is connected to hepatic metabolic adaptation, particularly in the context of nonalcoholic fatty liver disease (NAFLD). A study involving supplementation with combined metabolic activators, including the NAD+ precursor nicotinamide (B372718) riboside and the glutathione (GSH) precursors serine and N-acetyl-l-cysteine, resulted in increased plasma levels of N-acetylglycine in NAFLD patients. medrxiv.orgnih.gov This suggests that improving serine availability, a precursor for glycine, can enhance the synthesis of N-acetylglycine and may be associated with reduced hepatic fat and inflammation. medrxiv.org

The synthesis of GSH, a key antioxidant, requires glycine. italjmed.org In states of high hepatic steatosis, there is an altered demand for both NAD+ and GSH. chalmers.se NAD+ is a crucial cofactor in numerous metabolic reactions, including fatty acid oxidation and glycolysis. mdpi.comnih.govwikipedia.org N-acetyl-l-cysteine (NAC) supplementation acts as a cysteine prodrug to replenish intracellular GSH levels. nih.govnih.gov The interplay between NAD+ and acetyl-CoA metabolism is critical, as acetyl-CoA is a precursor for N-acetylglycine formation. nih.gov

Classification within Specific Metabolomic Profiles Related to Renal Clearance

N-acetylglycine has been identified within metabolomic profiles associated with renal function and dysfunction. In studies of chronic kidney disease (CKD), an increase in several N-acetylated amino acids, including N-acetylglycine, has been observed in the plasma across all stages of the disease. frontiersin.orgfrontiersin.org This suggests that N-acetylation may be a significant detoxification mechanism in CKD. frontiersin.org In children with renal dysplasia, metabolomic analysis has revealed alterations in N-acetylated compounds, pointing to a link between N-acetylation and renal dysfunction. frontiersin.org

Furthermore, N-acetylglycine is classified as a uremic toxin when present in high abundance in serum or plasma, as it can cause kidney damage if not properly cleared by the kidneys. hmdb.ca In the context of diabetic kidney disease, metabolites such as glycine and N-acetylthreonine have been linked to the rate of decline in renal function, highlighting the relevance of N-acetylated compounds in monitoring kidney health. ntno.org

Interactive Data Tables

Table 1: Research Findings on this compound in Metabolic Responses to Dietary Interventions

| Study Focus | Organism | Intervention | Key Finding Regarding this compound | Reference |

| Synbiotic Supplementation | Weaned Rats | Probiotics (L. acidophilus, B. lactis) + Prebiotics (polysaccharides) | Significant increase in urinary this compound | rsc.orgnih.govrsc.org |

| Probiotic Effects | Newborn Mice | Limosilactobacillus reuteri | Upregulation of N-acetylated amino acids in plasma | nih.gov |

| Dietary Fiber | Humans | Increased dietary fiber intake | Positive association with N-acetylglycine levels | nih.gov |

Table 2: this compound as a Biomarker in Metabolic Dysregulation

| Disease/Condition | Sample Type | Observation | Implication | Reference |

| Obesity | Serum | Inverse relationship with BMI | Potential biomarker for weight status | researchgate.net |

| Body Fat Accumulation | Plasma | Protective association | Biomarker for fat loss | nih.govfrontiersin.org |

| Diabetic Kidney Disease | Urine | Correlated with albuminuria changes | Marker for disease progression | nih.gov |

| GLUT1 Deficiency (on ketogenic diet) | Plasma, Urine | Elevated levels | Potential biomarker for the treated condition | researchgate.netplos.org |

| Chronic Liver Disease (severe fibrosis) | Plasma | Downregulated levels | Marker of disease severity | wjgnet.com |

| Nonalcoholic Fatty Liver Disease (NAFLD) | Plasma | Increased levels after treatment | Response to metabolic activator therapy | medrxiv.orgnih.gov |

Enzymatic Interactions and Kinetic Mechanisms Involving N Acetylglycinate

Acylase-Mediated Hydrolysis of N-Acetylglycine

The enzymatic hydrolysis of N-acetylglycine is a key reaction catalyzed by a class of enzymes known as acylases, or more specifically, aminoacylases. These enzymes play a crucial role in the resolution of racemic mixtures of N-acetylated amino acids. Porcine kidney acylase I, for example, is an enzyme that demonstrates the ability to hydrolyze a series of acetylglycine derivatives. nih.gov The study of this enzymatic process involves a detailed analysis of its kinetic and thermodynamic properties.

The kinetics of acylase-mediated hydrolysis of N-acetylglycine and related N-acetylated amino acids can be described by the Michaelis-Menten model. azom.commdpi.com This model relates the initial reaction rate (v) to the substrate concentration ([S]) and two key parameters: the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ). news-medical.netyoutube.com Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. azom.comnews-medical.net The catalytic constant, kₖₐₜ (also known as the turnover number), is derived from Vₘₐₓ and the enzyme concentration, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.

Studies on acyl-peptide hydrolase from rat liver, which catalyzes the hydrolysis of N-terminally acetylated peptides, have determined kinetic parameters for various substrates. For instance, the Kₘ values for the hydrolysis of acetyl-alanine-alanine and acetyl-alanine-alanine-alanine were found to be between 1 and 9 mM, with Vₘₐₓ values ranging from 100 to 500 nmol/min/µg of enzyme. uniprot.org Similarly, research on porcine acylase has been conducted to determine these parameters for the hydrolysis of N-acetyl-L-methionine. azom.comnews-medical.net While specific Kₘ and kₖₐₜ values for N-acetylglycine itself are context-dependent on the specific enzyme and reaction conditions, the principles of Michaelis-Menten kinetics are fundamental to its enzymatic hydrolysis. mdpi.com

Table 1: Michaelis-Menten Kinetic Parameters for Acylase-Mediated Hydrolysis

The following table is interactive and represents typical data obtained in kinetic studies. Specific values for N-acetylglycinate would be determined experimentally.

| Substrate | Enzyme Source | Kₘ (mM) | Vₘₐₓ (nmol/min/µg) |

| Acetyl-Alanine-Alanine | Rat Liver Acyl-peptide Hydrolase | 1 - 9 | 100 - 500 |

| Acetyl-Alanine-Alanine-Alanine | Rat Liver Acyl-peptide Hydrolase | 1 - 9 | 100 - 500 |

| Acetylalanine p-nitroanilide | Rat Liver Acyl-peptide Hydrolase | 1 - 9 | 100 - 500 |

| Acetylalanine β-naphthylamide | Rat Liver Acyl-peptide Hydrolase | 1 - 9 | 100 - 500 |

Data sourced from studies on acyl-peptide hydrolase. uniprot.org

In enzyme-catalyzed reactions, the products of the reaction can often bind to the enzyme and inhibit its activity, a phenomenon known as product inhibition. In the context of N-acetylglycine hydrolysis, the products are acetate (B1210297) and glycine (B1666218). This type of inhibition can provide insights into the kinetic mechanism of the enzyme. For example, studies on pepsin-catalyzed hydrolysis have shown that product analogues can act as inhibitors, helping to elucidate an ordered release of products. nih.gov

Inhibition studies involving carboxypeptidase A and N-acylglycine esters have demonstrated that substrate inhibition can occur, where at high concentrations, the substrate itself can bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate. nih.gov For acyl-peptide hydrolase, acetyl-alanine (Ac-Ala), a product analogue, has been shown to act as a competitive inhibitor, protecting the enzyme from inactivation. uniprot.org This suggests that the product can bind to the active site and compete with the substrate. The nature of inhibition (competitive, non-competitive, or uncompetitive) can be determined by kinetic experiments, providing further details about the enzyme's mechanism.

The thermodynamic properties of reactions involving N-acetylglycine, such as its hydrolysis, can be characterized by determining the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The van't Hoff equation can be utilized to calculate these thermodynamic parameters from the temperature dependence of the equilibrium constant of the reaction. longdom.orgsemanticscholar.org

Studies on the solubility of N-acetylglycine in different solvent systems have provided thermodynamic data for the solution process. longdom.orgsemanticscholar.org For the hydrolytic reaction, these parameters would describe the energy changes associated with the cleavage of the amide bond. A negative ΔG indicates a spontaneous reaction under the given conditions. The enthalpy change (ΔH) reflects the heat absorbed or released during the reaction, while the entropy change (ΔS) relates to the change in disorder of the system. These thermodynamic values are crucial for a complete understanding of the bioenergetics of this compound metabolism.

Substrate Specificity and Enzyme Promiscuity Studies

Enzymes often exhibit a high degree of specificity for their substrates. Acylase I, for instance, shows a preference for N-acetylated L-amino acids. nih.gov Studies on porcine aminoacylase have revealed a structure-activity relationship that predicts the rates of hydrolysis for various acetylglycine derivatives. nih.gov This specificity is largely kinetic in origin, with steric factors playing a significant role. The enzyme can accommodate amino acid derivatives with side chains containing fewer than six carbon atoms. nih.gov However, derivatives with longer or branched side chains are poorer substrates. nih.gov

Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions other than its primary physiological one. nih.govresearchgate.net While acylases are specific for N-acyl groups, some hydrolases may exhibit promiscuous activity towards a range of substrates. For example, aminoglycoside acetyltransferases show diverse substrate promiscuity towards various aminoglycosides and acyl coenzyme A derivatives. nih.gov The study of enzyme promiscuity is important as it can reveal evolutionary pathways for new enzyme functions. nih.gov The specificity of glycine-N-acylase has also been investigated, contributing to the understanding of how different acyl groups are processed. nih.gov

Mechanistic Elucidation of Enzyme Catalysis

The catalytic mechanism of hydrolases that act on N-acetylated compounds often involves the formation of an acyl-enzyme intermediate. nih.gov For acylpeptide hydrolase, a serine protease, the mechanism is thought to involve a charge relay system with a catalytic triad of serine, histidine, and a carboxyl group. uniprot.org Evidence for an acyl-enzyme intermediate comes from studies showing the formation of acetyl-alanyl hydroxamate during the hydrolysis of acetyl-alanine p-nitroanilide in the presence of hydroxylamine. nih.gov The rate-limiting step in this reaction is the hydrolysis of the acyl-enzyme intermediate. nih.gov

N-terminal nucleophile (Ntn) hydrolases represent another class of enzymes that cleave amide bonds. Their mechanism involves a nucleophilic attack by the N-terminal residue (such as threonine, serine, or cysteine) on the carbonyl carbon of the substrate's amide bond. researchgate.net This leads to the formation of a tetrahedral intermediate, followed by the expulsion of the leaving group and the formation of an acyl-enzyme intermediate. researchgate.net While these specific studies may not directly use this compound, they provide the mechanistic framework applicable to its enzymatic hydrolysis.

Role of N-Acylpeptide Hydrolases in Peptide Processing

N-acylpeptide hydrolases are enzymes that cleave N-terminally acetylated or formylated amino acids from blocked peptides. nih.gov This function is significant as N-terminal acetylation is a common post-translational modification of proteins in eukaryotes, affecting protein stability and function. hmdb.ca By removing these N-acetylated amino acids from peptides generated through protein degradation, N-acylpeptide hydrolases play a role in the recycling of amino acids. hmdb.ca

These enzymes have been identified in various tissues, including erythrocytes, rat liver, and bovine lens. uniprot.orgnih.gov The enzyme from human erythrocytes can hydrolyze a diverse range of N-acetylated peptides. nih.gov Acylpeptide hydrolase may have a pivotal role in the processing of polypeptide chains during biosynthesis. nih.gov The enzyme preferentially removes common N-terminal acetylated residues such as Ac-Ala, Ac-Met, and Ac-Ser, making it a key player in protein turnover and metabolism. uniprot.org

Spectroscopic and Structural Characterization Studies of N Acetylglycinate

Solid-State Structural Analysis

The three-dimensional arrangement of N-acetylglycinate molecules in the solid state has been extensively characterized, revealing a well-defined crystalline structure governed by specific intermolecular forces.

Single Crystal X-ray Diffraction (SCXRD) and Crystallographic Parameters

Single crystal X-ray diffraction (SCXRD) studies have been instrumental in determining the precise solid-state structure of N-acetylglycine, from which the characteristics of the this compound anion can be inferred. N-acetylglycine crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. inoe.rovulcanchem.com The unit cell contains four molecules. inoe.roresearchgate.netiucr.org Detailed crystallographic parameters from various studies are summarized in the table below.

Table 1: Crystallographic Parameters for N-Acetylglycine

| Parameter | Value (Study 1) inoe.ro | Value (Study 2) researchgate.net | Value (Study 3) researchgate.net |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 4.8410(10) | 4.8110(2) | 4.8410(10) |

| b (Å) | 11.512(2) | 11.5030(5) | 11.512(2) |

| c (Å) | 9.810(2) | 9.7660(4) | 9.810(2) |

| α (°) | 90 | 90 | 90 |

| β (°) | 97.02(3) | 97.864(2) | 97.02(3) |

| γ (°) | 90 | 90 | 90 |

| V (ų) | 542.61 | 535.4 | 542.61 |

In a related study, tert-butylammonium (B1230491) this compound monohydrate was found to crystallize in the triclinic system with the space group P-1. researchgate.net Another complex, melaminium this compound dihydrate, also crystallizes in the triclinic system with the space group P-1. researchgate.net

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal structure of N-acetylglycine is stabilized by an extensive two-dimensional network of hydrogen bonds. inoe.roresearchgate.net These interactions occur between the amide NH and carboxylate oxygen atoms, linking the molecules into nearly planar layers. vulcanchem.comresearchgate.net This robust hydrogen bonding network is a key factor contributing to the compound's crystalline stability. vulcanchem.com

In cocrystals containing this compound, such as tert-butylammonium this compound monohydrate, a variety of intermolecular hydrogen bonds, including N-H···O, O-H···O, and C-H···O, create a complex and stable extended structure. researchgate.net Similarly, in melaminium this compound dihydrate, intermolecular hydrogen bonds like O-H···O, N-H···N, and N-H···O play a significant role in the crystal packing. researchgate.net Hirshfeld surface analysis has been employed to further investigate and visualize these inter- and intramolecular interactions. researchgate.net The molecules themselves are nearly planar, with some minor twisting observed around the Cα-C and Cα-N single bonds. iucr.org

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and molecular structure of this compound.

Assignment of Characteristic Vibrational Modes

The vibrational spectra of this compound and its parent compound, N-acetylglycine, have been thoroughly analyzed. Key characteristic vibrational modes have been assigned to specific molecular motions. For instance, in the FT-IR spectrum of N-acetylglycine, the NH symmetric stretching vibration is observed around 3355 cm⁻¹. inoe.ro The asymmetric stretching of the COO⁻ group appears at 1583 cm⁻¹ with strong intensity. inoe.ro The amide C=O stretch is typically found near 1650 cm⁻¹, while the carboxylate asymmetric stretch is observed around 1550 cm⁻¹. vulcanchem.com The CH₂ and CH₃ bending vibrations are assigned to peaks in the range of 1146 to 1441 cm⁻¹. inoe.ro

Table 2: Selected Vibrational Frequencies (cm⁻¹) for N-Acetylglycine

| Vibrational Mode | FT-IR inoe.ro | FT-Raman inoe.ro |

|---|---|---|

| NH Symmetric Stretching | 3355 | - |

| CH Asymmetric Stretching | 2925, 2852 | 2937 |

| Carboxylic Group C=O Stretch | 1722 | 1710 |

| COO⁻ Asymmetric Stretching | 1583 | - |

| N-H In-plane Bending | 1547, 1350 | 1554 |

| CH₃/CH₂ Bending | 1437, 1379, 1226, 1146 | 1441, 1377, 1228, 1136 |

| NH₂ Bending | 693 | 682 |

Perturbations Induced by Molecular Environment and Interactions

The vibrational frequencies of this compound are sensitive to its molecular environment, particularly the presence of hydrogen bonding. The extensive hydrogen bond network in the crystal lattice causes notable effects in the vibrational spectra. inoe.roinoe.ro For example, the self-association of N-acetylglycine derivatives in solution through intermolecular hydrogen bonds leads to shifts in the NH proton chemical shifts and the vibrational frequencies of the amide and carboxyl groups. capes.gov.br The formation of dimers and larger aggregates can be monitored by observing these spectral changes. capes.gov.br Studies on N-acylglycine oligomers have also shown that the conformation and vibrational spectra are influenced by the length of the N-acyl chain and the formation of polyglycine-like structures. psu.edupsu.edu

Electronic Spectroscopy and Quantum Chemical Computations

The electronic properties and transitions of this compound have been investigated using electronic spectroscopy and complemented by quantum chemical computations.

Theoretical studies using methods such as the Complete Active Space (CAS) SCF method and multiconfigurational second-order perturbation theory (CASPT2) have been employed to analyze the electronic spectrum of N-acetylglycine. acs.org The spectrum is primarily composed of excitations localized on the peptide bond and the carboxylic acid group. acs.org Key calculated electronic transitions for N-acetylglycine include the NV₁ amide band at 6.76 eV, the NV₁' acid band at 8.55 eV, and the NV₂ band at 9.51 eV. acs.org

Quantum chemical computations, particularly Density Functional Theory (DFT), have been widely used to support experimental findings. researchgate.netresearchgate.net These calculations help in optimizing the molecular geometry, predicting vibrational frequencies, and analyzing electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. researchgate.netresearchgate.net For instance, a large HOMO-LUMO energy gap of 3.95 eV was calculated for tert-butylammonium this compound, indicating high kinetic stability. researchgate.net Natural Bond Orbital (NBO) analysis has been used to understand charge transfer and hyperconjugative interactions within the molecule. researchgate.netnih.gov Furthermore, the molecular electrostatic potential (MEP) surface provides insights into the chemically active sites and intermolecular interactions. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Investigations

Proton-Exchange Kinetics and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating molecular dynamics, including conformational changes and the kinetics of proton exchange. ucl.ac.uk The rate of exchange of labile protons (e.g., on amide or carboxyl groups) with solvent protons can provide information on solvent accessibility and molecular structure. acdlabs.com For instance, hydrogen/deuterium (B1214612) exchange studies combined with NMR are widely used to probe the structure and dynamics of peptides and proteins. acdlabs.comresearchgate.net

While specific kinetic data for this compound is not detailed in the provided results, studies have been conducted on closely related molecules. For example, the proton-exchange kinetics of N-acetylglycine N-methylamide have been investigated using NMR. thegoodscentscompany.com Furthermore, solid-state deuterium NMR studies on single crystals of N-acetylglycine have been used to characterize its conformation and the librational (oscillatory) dynamics within the crystal lattice. acs.org Such studies confirm that the amide group is planar and provide data on the orientation of the N-D bond. acs.org

Application in Metabonomic Profiling of Biological Samples

Metabolomics involves the comprehensive analysis of metabolites in biological samples to understand the physiological state of an organism. wjgnet.com Analytical techniques like NMR and mass spectrometry are central to these studies. wjgnet.comrsc.org N-acetylglycine has been identified as a significant metabolite in various metabonomic profiling studies.

In one study using ¹H-NMR-based metabolomics, N-acetylglycine was identified as one of the urinary metabolites that was upregulated in weaned rats following dietary supplementation with probiotics and prebiotics. rsc.org Other studies have identified N-acetylglycine in urine samples using different analytical platforms like capillary electrophoresis-mass spectrometry (CE-MS). d-nb.info It has also been detected as a biomarker in studies on human health and disease. For example, N-acetylglycine was found to be a downregulated metabolite in the serum of patients with liver fibrosis progression. wjgnet.com Conversely, it was identified as a protective metabolite negatively associated with adiposity, with its potential for promoting fat loss validated in mouse models. frontiersin.org

Table 3: N-Acetylglycine in Metabonomic Studies

| Study Focus | Biological Sample | Analytical Method | Finding |

|---|---|---|---|

| Probiotic/Prebiotic Supplementation | Rat Urine | ¹H-NMR | Upregulated rsc.org |

| Liver Fibrosis Progression | Human Serum | Not specified | Downregulated wjgnet.com |

| Adult Adiposity | Human & Mouse | LC-MS | Negatively associated with body fat frontiersin.org |

Conformational Behavior Studies of this compound

The conformational landscape of this compound, as the simplest molecule containing a peptide bond, is crucial for understanding the structural organization of proteins and peptides. aip.orgarizona.edu Its flexibility, stemming from a number of single bonds, allows it to adopt various spatial arrangements, the stability of which is dictated by intricate intramolecular interactions. arizona.edu

Theoretical and Experimental Conformational Analysis

The conformational properties of this compound have been explored through a combination of theoretical calculations and experimental spectroscopic methods. nih.govacs.org Theoretical approaches, such as quantum chemical computations, have been instrumental in predicting stable conformers and their relative energies. researchgate.net Experimental techniques, including Fourier-transform infrared (FT-IR) spectroscopy in matrix isolation, microwave spectroscopy, and single-crystal X-ray diffraction, provide empirical data to validate and refine these theoretical models. nih.govinoe.roresearchgate.net

A combined theoretical and matrix-isolation FT-IR study employing the MP2/6-31++G** level of theory identified four stable conformations of N-acetylglycine. nih.govacs.orgebi.ac.uk Subsequent studies using low-temperature FT-IR spectroscopy in an argon matrix, alongside quantum-mechanical calculations (CCSD(T)/CBS method), identified bands corresponding to three conformers: one major and two minor. aip.orgarizona.eduaip.org At a temperature of 360 K, the calculated population of the main conformer (NAG1) was 85.3%, while the two minor conformers (NAG3 and NAG4) accounted for 9.6% and 5.1%, respectively. aip.orgaip.org

In the solid state, single-crystal X-ray diffraction analysis reveals that N-acetylglycine crystallizes in a monoclinic system with the space group P2₁/c. researchgate.netinoe.roresearchgate.net The heavy atoms in the crystal structure are noted to be significantly non-coplanar, with a twist around the C1-C2 and C2-N single bonds. iucr.org The molecule is organized into two planar groups (the carboxyl group and the acetyl group) with a dihedral angle of 5.2° between them. iucr.org

Microwave spectroscopy has also been used to identify a single conformer in the gas phase. This conformer possesses Cₛ point group symmetry. researchgate.net

Table 1: Theoretical Conformational Analysis of this compound

| Conformer | Calculation Method | Relative Gibbs Free Energy (kJ/mol) | Predicted Abundance (%) | Source(s) |

|---|---|---|---|---|

| NAG1 | CCSD(T)/CBS // MP2/aug-cc-pVDZ | 0.0 | 85.3 | aip.orgaip.org |

| NAG3 | CCSD(T)/CBS // MP2/aug-cc-pVDZ | 9.7 | 9.6 | aip.orgaip.org |

| NAG4 | CCSD(T)/CBS // MP2/aug-cc-pVDZ | 10.1 | 5.1 | aip.orgaip.org |

| NAG1 | MP2/6-31++G** | - | 92.81 | acs.org |

| NAG2 | MP2/6-31++G** | - | 5.09 | acs.org |

| NAG3 | MP2/6-31++G** | - | 2.11 | acs.org |

Role of Intramolecular Hydrogen Bonds in Structure Stabilization

Intramolecular hydrogen bonds play a pivotal role in dictating the preferred conformations of this compound. ebi.ac.uk The presence and nature of these bonds significantly influence the stability and geometry of the molecule. aip.orgarizona.edu

Studies utilizing low-temperature argon matrices have shown that the structures of all three observed conformers (one major and two minor) are stabilized by different intramolecular hydrogen bonds. aip.orgarizona.eduaip.org The most stable and abundant conformer, NAG1, features a planar heavy-atom frame stabilized by a strong C=O•••H–N intramolecular hydrogen bond. aip.org

In contrast, other theoretical and matrix-isolation FT-IR studies suggest that among four identified stable conformations, only one contains an intramolecular hydrogen bond, and this conformer has a relatively low abundance at the temperatures considered. nih.govacs.orgebi.ac.uk However, these studies also note that an analysis of H-bond frequency shifts and distances indicates that the intramolecular hydrogen bonds in N-acetylated amino acids are generally stronger than those in their non-substituted counterparts. nih.govebi.ac.uk

Table 2: Identified Intramolecular Hydrogen Bonds in this compound Conformers

| Conformer | Hydrogen Bond Type | Spectroscopic/Theoretical Method | Source(s) |

|---|---|---|---|

| NAG1 | C=O•••H–N | FTIR (Argon Matrix), CCSD(T)/CBS | aip.org |

| NAG3 | Intermolecular H-bonds | FTIR (Argon Matrix), CCSD(T)/CBS | aip.org |

| NAG4 | Intermolecular H-bonds | FTIR (Argon Matrix), CCSD(T)/CBS | aip.org |

| Not specified | Carbonyl (C=O) ••• Amide (H-N) | Microwave Spectroscopy | researchgate.net |

| One of four conformers | Not specified | FT-IR, MP2/6-31++G** | nih.govebi.ac.uk |

Advanced Analytical Methodologies for N Acetylglycinate Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of N-acetylglycinate, enabling its separation from other structurally similar compounds present in complex biological samples.

Historically, paper chromatography was a valuable tool for the detection of N-acetylglycine and related N-acetylated peptides. escholarship.org This technique separates compounds based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent system). For N-acetylglycine, various solvent systems have been employed, such as n-butanol-acetic acid-water. escholarship.org Detection of the separated compounds can be achieved through various means, including the use of indicators like bromocresol green, which reveals the acidic nature of these compounds as yellow spots on a blue background. escholarship.org While largely superseded by more advanced techniques, paper chromatography laid the groundwork for the separation and identification of these metabolites. escholarship.orgnih.gov

| Technique | Solvent System (example) | Detection Method | Application |

| Paper Chromatography | n-butanol-acetic acid-water | Bromocresol green indicator | Detection of N-acetylglycine, N-acetylglycylglycine, and N-acetylglycylglycylglycine. escholarship.org |

Gas chromatography (GC) offers high-resolution separation but requires analytes to be volatile and thermally stable. Since N-acetylglycine and other N-acyl glycines are not inherently volatile, a crucial step of derivatization is necessary. nih.gov This process chemically modifies the compounds to increase their volatility. A common strategy involves the formation of trimethylsilyl (B98337) (TMS) derivatives. nih.gov For instance, reacting N-acylglycines with a reagent like N,O-bis(trimethylsilyl)acetamide (BSA) in pyridine (B92270) converts the polar carboxyl and amide groups into their more volatile TMS-ether and TMS-ester forms. nih.gov Following derivatization, the compounds are separated on a GC column and detected, often by flame ionization detection (FID) or mass spectrometry (MS). acs.orgnih.gov While effective, GC-based methods can be labor-intensive due to the additional sample preparation steps required. acs.orgnih.gov

| Derivatization Reagent | GC Column (example) | Key Advantage |

| N,O-bis(trimethylsilyl)acetamide (BSA) | 5% OV-1 | Enables analysis of non-volatile N-acylglycines. nih.gov |

| Methoxyamine followed by TMS | Not specified | Addresses issues with certain functional groups. acs.orgnih.gov |

High-performance liquid chromatography (HPLC) has become a cornerstone for the analysis of this compound and other polar metabolites. myfoodresearch.com It separates compounds in a liquid mobile phase that is pumped through a column packed with a stationary phase. A significant advantage of HPLC over GC is that it can directly analyze many polar and non-volatile compounds without the need for derivatization. nih.gov

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of N-acetylglycine. insights.bio Detection is often achieved using ultraviolet (UV) absorbance, typically at a low wavelength such as 205 nm, where the peptide bond of N-acetylglycine absorbs light. nih.gov In some applications, N-acetylglycine has been used as a stable internal standard for the quantification of other compounds due to its suitable retention time and stability during analysis. nih.gov Derivatization can also be used in HPLC to enhance detection sensitivity, for example, by attaching a fluorescent tag to the molecule. nih.gov

| HPLC Mode | Stationary Phase (example) | Detection Method | Application |

| Reversed-Phase | C18 | UV Absorbance (e.g., 205 nm) | Quantification of N-acetylglycine and other N-acyl glycines in biological and pharmaceutical samples. nih.govinsights.bio |

| Reversed-Phase with Derivatization | Not specified | Fluorescence | Enhanced sensitivity for trace level detection. nih.gov |

Mass Spectrometry (MS)-Based Metabolomics

Mass spectrometry has revolutionized the field of metabolomics by providing highly sensitive and specific detection and identification of a vast array of metabolites, including this compound.

The coupling of ultra-performance liquid chromatography (UPLC) with high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF) MS, represents a powerful platform for metabolomic studies. nih.gov UPLC utilizes smaller stationary phase particles than conventional HPLC, resulting in faster separations and higher resolution. nih.gov The eluent from the UPLC is introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes. nih.gov

QTOF-MS provides highly accurate mass measurements, which facilitates the confident identification of compounds based on their elemental composition. nih.gov This technique has been successfully applied to analyze the urinary metabolome, where N-acetylglycine was identified as a significant metabolite in various studies. ebi.ac.uknih.gov The high sensitivity and accuracy of UPLC-ESI-QTOF-MS allow for the detection of subtle changes in metabolite levels, making it invaluable for biomarker discovery. nih.gov

| Platform | Ionization Mode | Key Advantage | Research Finding Example |

| UPLC-ESI-QTOF-MS | Positive and Negative | High resolution, accurate mass measurement, high sensitivity. nih.gov | Elevation of urinary N-acetylglycine identified as a common signature in response to alcohol exposure in mice. ebi.ac.uknih.gov |

While untargeted metabolomics aims to measure as many metabolites as possible, targeted metabolomics focuses on the quantification of a specific, predefined set of compounds. acs.orgacs.org This approach offers higher sensitivity, selectivity, and quantitative accuracy for the analytes of interest. Targeted profiling of N-acyl glycines, including this compound, is often employed to study specific metabolic pathways or to validate potential biomarkers. acs.orgacs.orgnih.gov

To enhance the sensitivity and chromatographic behavior of N-acyl glycines, derivatization is often employed prior to LC-MS analysis. acs.orgacs.org One effective strategy is the use of 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxyl group of N-acyl glycines. acs.orgacs.org This derivatization improves ionization efficiency and allows for the comprehensive detection of a wide range of N-acyl glycines in a single analysis. acs.orgacs.org This targeted approach has been instrumental in identifying alterations in N-acyl glycine (B1666218) profiles in various disease models. acs.orgacs.orgresearchgate.net

| Approach | Derivatization Reagent (example) | Analytical Platform | Application |

| Targeted Metabolomics | 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | Comprehensive and sensitive quantification of N-acyl glycines in plasma and urine for disease biomarker studies. acs.orgacs.orgnih.gov |

Sample Preparation Protocols for Biological Matrices (Urine, Feces, Serum)

The preparation of biological samples is a critical step to ensure the removal of interfering substances and the accurate quantification of this compound. Protocols are tailored to the specific matrix being analyzed. creative-proteomics.com

Urine: Urine is a common matrix for metabolomic analysis as its collection is non-invasive. acs.org A typical preparation protocol involves minimal steps. Morning urine samples are often used. frontiersin.org

Thaw frozen urine samples at 4°C or room temperature. frontiersin.orgmdpi.com

Vortex the sample and dilute it (e.g., a 20-fold dilution with 70% methanol (B129727) solution). acs.org

Centrifuge the diluted sample (e.g., 5,000 x g for 30 minutes at 4°C) to remove cell debris and particulates. frontiersin.org

The resulting supernatant is collected for analysis. acs.orgfrontiersin.org For derivatization, the supernatant may be dried and then reconstituted before adding derivatization reagents. acs.org

Feces: Fecal samples provide insight into the interplay between host and gut microbiome metabolism. mdpi.com Preparation is more complex due to the solid nature of the matrix.

Weigh a small amount of frozen fecal sample (e.g., 20-80 mg). nih.govmdpi.com

Homogenize the sample in a solution, such as a methanol:water mixture or an aqueous NaOH solution, containing an internal standard. nih.govnih.gov This is often done by vortexing and sonication in an ice bath. nih.gov

Store the homogenate at -20°C for a period (e.g., 30 minutes) to promote protein precipitation. nih.gov

Centrifuge the sample at high speed (e.g., 12,000-13,200 rpm) at 4°C to pellet solid debris. nih.govnih.gov

The supernatant is carefully transferred to a new tube for LC-MS analysis. nih.gov

Serum: Serum, the liquid fraction of clotted blood, contains a wide array of metabolites but also a high concentration of proteins that must be removed. nih.gov

Thaw serum samples on ice. nih.gov

Precipitate proteins by adding a cold organic solvent, such as methanol or a methanol/acetonitrile mixture. ulisboa.pt For example, 300 µL of sample can be mixed with 500 µL of 0.005 M aqueous NaOH containing an internal standard. nih.gov

Vortex the mixture thoroughly and incubate at a cold temperature (e.g., -20°C for 20 minutes) to maximize protein precipitation. nih.gov

Centrifuge the sample at high speed to pellet the precipitated proteins. mdpi.com

The clear supernatant is collected. acs.orgmdpi.com This supernatant may then be dried under nitrogen flow and reconstituted in a suitable solvent before injection into the LC-MS system or before undergoing chemical derivatization. acs.orgmdpi.com

| Matrix | Key Preparation Steps |

| Urine | Thaw -> Dilute -> Centrifuge -> Collect Supernatant. acs.orgfrontiersin.org |

| Feces | Weigh -> Homogenize/Sonicate in Solvent -> Cold Incubation -> Centrifuge -> Collect Supernatant. nih.govnih.gov |

| Serum | Thaw -> Add Cold Organic Solvent (Protein Precipitation) -> Vortex -> Cold Incubation -> Centrifuge -> Collect Supernatant. nih.govulisboa.ptmdpi.com |

| A summary of typical sample preparation protocols for different biological matrices. |

In Vitro and Cellular Mechanistic Investigations of N Acetylglycinate

Biological Impacts in Cellular Systems

The introduction of N-acetylglycinate into cellular systems can elicit a range of biological responses, from influencing metabolic pathways to being actively transported and metabolized. Its impact has been studied in systems ranging from simple bacterial models to complex mammalian cell lines.

This compound has been evaluated in various bacterial systems, primarily in the context of toxicological and metabolic studies. Importantly, toxicology studies employing standard bacterial tester strains found no evidence of genotoxicity for N-acetylglycine ebi.ac.ukmedchemexpress.commdpi.com.

Furthermore, metabolic profiling of environmental microorganisms has identified N-acetylglycine as a detectable metabolite in bacterial cultures. In studies involving Paenibacillus amylolyticus and Bacillus cereus, N-acetylglycine was detected, and pathway analysis revealed that its presence was linked to several core metabolic processes, including amino acid metabolism (such as alanine (B10760859), aspartate, and glutamate (B1630785) metabolism) and D-amino acid metabolism mdpi.com. This suggests that bacteria can process or produce N-acetylated amino acids as part of their metabolic network.

| Assay Type | Bacterial System | Finding for this compound | Reference |

| Genotoxicity | In vitro bacterial tester strains | No evidence of genotoxicity observed. | ebi.ac.uk, medchemexpress.com |

| Metabolite Profiling | Paenibacillus amylolyticus, Bacillus cereus | Detected as a cellular metabolite; associated with amino acid metabolism pathways. | mdpi.com |

In mammalian cells, this compound is recognized as a metabolite that can be actively transported and processed. Mechanistic studies have confirmed that its N-acetylated structure makes it a substrate for organic anion transporters (OATs). For example, N-acetylglycine is a known interactor with the OAT1 transporter nih.gov.

Cellular models of specialized tissues have provided further insight into the handling of N-acetylated amino acids. Studies using LLC-PK1 cells, a well-established model for the porcine kidney proximal tubule epithelium, show that these cells express high levels of the enzyme aminoacylase-1 (Acy1) doi.org. This enzyme's function is to break down N-acetylated amino acids. The study found that LLC-PK1 cells are capable of taking up N-acetylated amino acids from the surrounding medium and utilizing them, demonstrating a clear metabolic pathway for these compounds in renal cells doi.org.

The transport of N-acetylglycine has also been observed in models of the human retina. In studies using cultured human fetal retinal pigment epithelial (hfRPE) cells, N-acetylglycine was one of many metabolites measured to assess transport across the cell layer. The data below shows the relative intensity of N-acetylglycine in the medium on the apical (retinal) and basal (choroidal) sides of the hfRPE cell layer, indicating its presence and movement in this complex cellular system jianhaidulab.com.

| Metabolite | Apical Intensity (RPE + Retina) | Basal Intensity (RPE + Retina) | Fold Change (vs. RPE only) |

| N-Acetylglycine | 99550 | 99379 | 1.00 |

This data indicates the measured levels of N-acetylglycine in a co-culture system, showing it is a stable metabolite in this environment. jianhaidulab.com

Preclinical and Animal Model Research on N Acetylglycinate

Metabolomic Profiling in Comprehensive Animal Studies

Metabolomic profiling in animal models provides a snapshot of the physiological or pathological state of an organism. N-acetylglycinate has been identified as a significant metabolite in several of these comprehensive studies, with its levels changing in response to genetic modifications, dietary interventions, and disease progression.

Research across different rodent models has consistently highlighted this compound as a responsive metabolite.

Ppara-null Mice: In studies using the Ppara-null mouse model, which is valuable for investigating alcohol-induced liver disease, this compound levels were found to be altered. One study revealed that elevated urinary N-acetylglycine was a common metabolic signature in both wild-type and Ppara-null mice exposed to alcohol. umn.eduebi.ac.uk This suggests its involvement in the general metabolic response to alcohol consumption, independent of PPAR-α function. umn.edu

Sprague-Dawley Rats: In a study involving weaned male Sprague-Dawley rats, dietary supplementation with a combination of probiotics and prebiotics for 28 days led to significant metabolic shifts. rsc.orgrsc.org Analysis of urine samples showed that N-acetylglycine was among the metabolites that were significantly upregulated by the supplementation. rsc.orgrsc.org This finding points to its role in metabolic responses to dietary and gut microbiota modulation. rsc.org

db/db Diabetic Mice: The db/db mouse is a well-established model for type 2 diabetes. A targeted metabolomics analysis of N-acyl glycines in the plasma of these mice revealed a distinct separation from the healthy control (db/m+) mice. acs.org The study demonstrated that various N-acyl glycines, including acetylglycine, were disturbed in the diabetic mice, indicating a dysfunction in both amino acid and fatty acid metabolism associated with the diabetic state. acs.org

Diet-Induced Obese (DIO) Mice: Several studies have implicated N-acetylglycine in the context of obesity. In vivo studies on diet-induced obese (DIO) mice have been conducted to validate its potential anti-obesity effects. researchgate.netnih.gov Furthermore, research on mice fed a high-fat diet (HFD) showed a decrease in serum N-acetylglycine levels. researchgate.net This depletion of N-acetylglycine has been linked to weight gain, and its levels were inversely correlated with body mass index. researchgate.netresearchgate.net

Table 1: Summary of this compound Findings in Rodent Models

| Rodent Model | Context of Study | Key Finding Regarding this compound | Source(s) |

|---|---|---|---|

| Ppara-null Mice | Alcohol-induced liver disease | Elevated urinary excretion was a common signature of alcohol exposure. | umn.eduebi.ac.uk |

| Sprague-Dawley Rats | Probiotic and prebiotic supplementation | Urinary levels were significantly upregulated by the dietary supplement. | rsc.orgrsc.org |

| db/db Diabetic Mice | Type 2 Diabetes | Plasma levels were significantly altered compared to non-diabetic controls. | acs.org |

| Diet-Induced Obese (DIO) Mice | High-Fat Diet / Obesity | Levels were depleted in HFD-fed mice; inversely correlated with weight gain and adiposity. | researchgate.netnih.govresearchgate.netresearchgate.net |

Investigation of Systemic Metabolic Alterations

Changes in this compound levels are often associated with broader systemic metabolic shifts, reflecting its integration into core metabolic networks.